
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy-: is a chemical compound with the molecular formula C17H16Cl2N2OS. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- typically involves the reaction of phenothiazine derivatives with chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of phenothiazine derivatives followed by subsequent functionalization with chloroethyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- is used as a precursor for the synthesis of various phenothiazine derivatives. These derivatives are studied for their photophysical and electrochemical properties.
Biology: In biological research, this compound is investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes. It is also studied for its interactions with biological membranes.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications, including its use as an antitumor agent. Its ability to cross-link DNA makes it a candidate for cancer treatment research.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties .
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- involves its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of cell division. This mechanism is particularly relevant in its potential use as an antitumor agent .
Vergleich Mit ähnlichen Verbindungen
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative used as an antiemetic and antihistamine.
Thioridazine: A phenothiazine derivative used as an antipsychotic agent.
Uniqueness: 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to cross-link DNA sets it apart from other phenothiazine derivatives, making it a valuable compound for cancer research .
Eigenschaften
CAS-Nummer |
65290-91-7 |
|---|---|
Molekularformel |
C18H18Cl2N2O2S |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2-methoxyphenothiazine-10-carboxamide |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-24-13-6-7-17-15(12-13)22(14-4-2-3-5-16(14)25-17)18(23)21(10-8-19)11-9-20/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
DLAWEOIUCDBVFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


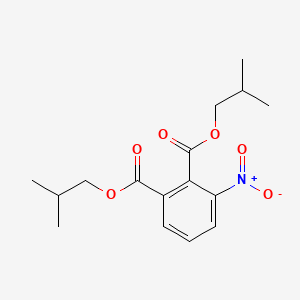
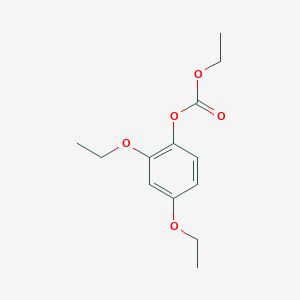
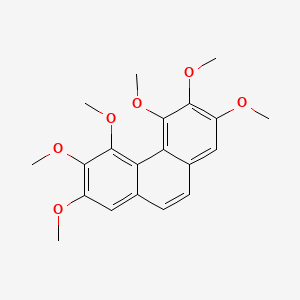
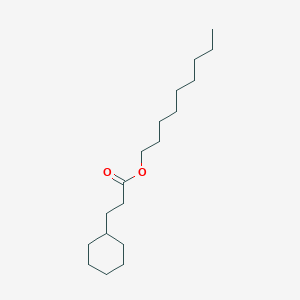

![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)
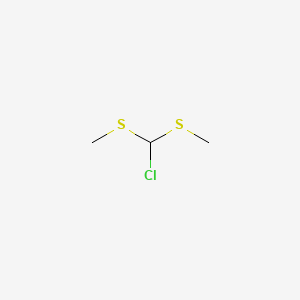

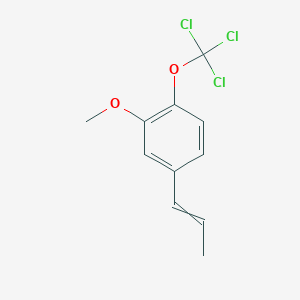
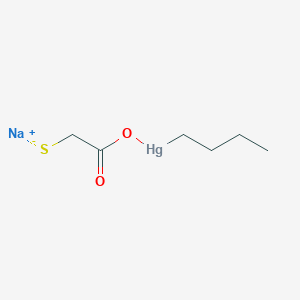
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
